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Compound of Interest

Compound Name: Amisulbrom

Cat. No.: B1667119 Get Quote

Technical Guide to the Synthesis of Amisulbrom
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Amisulbrom, a

potent fungicide. The document outlines the key chemical transformations, intermediate

compounds, and experimental protocols based on publicly available patent literature.

Overview of the Amisulbrom Synthesis Pathway
The synthesis of Amisulbrom is a multi-step process that begins with the commercially

available compound 6-fluoro-2-methylindole. The overall pathway involves the bromination of

the indole ring, followed by a sulfamoyl-triazole group's introduction to the indole nitrogen. The

key intermediates in this process are 6-fluoro-2-methylindole and 3-bromo-6-fluoro-2-

methylindole.

Synthesis of Key Intermediates
Step 1: Synthesis of 3-bromo-6-fluoro-2-methylindole
The first key step is the regioselective bromination of 6-fluoro-2-methylindole at the C3 position

of the indole ring. This reaction is typically carried out using a brominating agent in a suitable

solvent.

Experimental Protocol:
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A solution of 6-fluoro-2-methylindole is prepared in a solvent such as toluene. To this solution,

dimethyl sulfoxide is added under a nitrogen atmosphere. The mixture is then cooled, and a

47% aqueous solution of hydrogen bromide is added dropwise while maintaining a low

temperature. The reaction is stirred for several hours to ensure complete bromination.

Following the reaction, the mixture is worked up by adding water and a base, such as sodium

hydroxide, to neutralize the acid. The organic layer containing the product is then separated

and washed with water.

Reactant/Reagent
Molecular Weight (

g/mol )
Quantity Moles

6-fluoro-2-

methylindole
149.17 232.3 g 1.558

Toluene 92.14 1162 g -

Dimethyl sulfoxide 78.13 133.9 g 1.713

47% Hydrogen

Bromide
80.91 455.9 g 2.648

Table 1: Reactants and Reagents for the Synthesis of 3-bromo-6-fluoro-2-methylindole

Final Synthesis of Amisulbrom
The final step in the synthesis involves the N-sulfonylation of 3-bromo-6-fluoro-2-methylindole.

This is achieved by reacting the intermediate with a sulfamoyl-triazole derivative. The exact

nomenclature of this reagent can vary in literature, with one key patent referring to it as 3-

chlorosulfonyl-1-(N,N-dimethylsulfamoyl)-3-chlorosulfonyl-1,2,4-triazole. It is understood to be a

reactive sulfonyl chloride derivative of a dimethylsulfamoyl-substituted triazole.

Experimental Protocol:

The solution of 3-bromo-6-fluoro-2-methylindole in toluene from the previous step is cooled

under a nitrogen atmosphere. A solution of 30% sodium hydroxide and a phase-transfer

catalyst, such as tetrabutylammonium bromide, are added. A solution of the sulfonylating agent

in toluene is then added dropwise while maintaining a temperature of -5 to 0°C. The reaction

mixture is stirred for several hours at this temperature. After the reaction is complete, the
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mixture is washed with water and an aqueous solution of sodium bicarbonate. The organic

layer is then concentrated, and the crude Amisulbrom is purified by crystallization from a

solvent system like ethyl acetate/hexane.

Reactant/Reagent
Molecular Weight (

g/mol )
Quantity Moles

3-bromo-6-fluoro-2-

methylindole
228.06

(from 1.558 mol of

starting material)
~1.558

Toluene 92.14 2986 g -

30% Sodium

Hydroxide
40.00 311.5 g 2.336

Tetrabutylammonium

Bromide
322.37 5.02 g 0.0156

3-chlorosulfonyl-1-

(N,N-

dimethylsulfamoyl)-1,2

,4-triazole

~274.7 511.2 g 1.860

Table 2: Reactants and Reagents for the Synthesis of Amisulbrom

Visualization of the Synthesis Pathway
The following diagram illustrates the key transformations in the synthesis of Amisulbrom.

Starting Material Key Intermediate Final Product

6-Fluoro-2-methylindole 3-Bromo-6-fluoro-2-methylindole

 HBr, DMSO 
 Toluene, 18-22°C Amisulbrom

 1. Sulfonylating Agent, NaOH, TBAB 
 Toluene, -5 to 0°C 
 2. Crystallization 

Click to download full resolution via product page

Caption: Synthesis pathway of Amisulbrom from 6-fluoro-2-methylindole.
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To cite this document: BenchChem. [Amisulbrom synthesis pathway and key intermediates].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667119#amisulbrom-synthesis-pathway-and-key-
intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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